1-Butyl-3-(5-chloro-2-methoxyphenyl)urea
Description
1-Butyl-3-(5-chloro-2-methoxyphenyl)urea is a urea derivative characterized by a butyl chain at the N1 position and a 5-chloro-2-methoxyphenyl group at the N3 position. This compound shares structural similarities with sulfonylureas (e.g., Tolbutamide) and other arylurea derivatives but lacks the sulfonyl group, relying instead on urea’s hydrogen-bonding capacity for molecular interactions . The methoxy and chloro substituents on the phenyl ring contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological activity.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73g/mol |
IUPAC Name |
1-butyl-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-4-7-14-12(16)15-10-8-9(13)5-6-11(10)17-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16) |
InChI Key |
KYTZMUIKEUTMLZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Bioactivity : Urea derivatives with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) often exhibit antitumor or apoptosis-inducing properties, suggesting the target compound may share similar mechanisms .
- Thermodynamics : Tolbutamide’s thermodynamic data (e.g., ΔH° = -524.94 kJ/mol) highlight the influence of sulfonyl groups on enthalpy, contrasting with urea derivatives lacking this moiety .
Hydrogen Bonding and Crystallinity
The urea moiety in 1-Butyl-3-(5-chloro-2-methoxyphenyl)urea facilitates strong hydrogen bonds (N–H···O), influencing crystal packing and solubility. emphasizes that hydrogen-bonding patterns, analyzed via graph-set theory, dictate molecular aggregation. For example, hydroxymethyl-substituted ureas (e.g., 1-(3-Chloro-2-hydroxymethylphenyl)-3-(3,5-dichlorophenyl)urea ) exhibit enhanced solubility due to additional hydrogen-bond donor/acceptor sites, whereas methoxy groups primarily contribute to steric effects .
Thermodynamic and Solubility Data
Table 2: Thermodynamic Properties of Tolbutamide vs. Urea Analogs
- Solubility : Methoxy groups may improve aqueous solubility compared to purely hydrophobic substituents (e.g., dichlorophenyl in ).
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